molecular formula C10H8Br2F2O3 B1409800 Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate CAS No. 1806348-85-5

Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate

Cat. No.: B1409800
CAS No.: 1806348-85-5
M. Wt: 373.97 g/mol
InChI Key: LGDVEEVXUYQQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate is a chemical compound with a complex molecular structure, characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenylacetate backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate typically involves multiple steps, starting with the bromination of a suitable phenylacetate precursor. The difluoromethoxy group is introduced through a nucleophilic substitution reaction, often using difluoromethyl ether as the reagent. The final step involves esterification to form the methyl ester. Reaction conditions generally include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and fluorine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove bromine atoms or reduce other functional groups.

    Substitution: Commonly involves replacing bromine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dibromo-2-methoxyphenylacetate: Similar structure but lacks the difluoromethoxy group.

    Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate: Similar structure but with chlorine atoms instead of bromine.

Uniqueness

Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate is unique due to the combination of bromine and difluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[3,5-dibromo-2-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2F2O3/c1-16-8(15)3-5-2-6(11)4-7(12)9(5)17-10(13)14/h2,4,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDVEEVXUYQQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)Br)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate
Reactant of Route 4
Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate
Reactant of Route 5
Reactant of Route 5
Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.